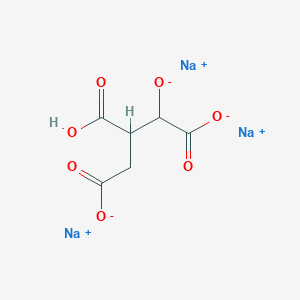
CID 5351620
Vue d'ensemble
Description
CID 5351620 is a useful research compound. Its molecular formula is C20H12N3NaO7S and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5351620 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5351620 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Signaling Networks : CID is used to study cellular events, particularly cell signaling networks. It enables rapid activation and deactivation of protein dimerization with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Mass Spectrometry and Peptide Identification : It is instrumental in generating fragment ions from peptide cleavage, aiding in peptide identification and understanding complex reactions during the process (Tabb et al., 2003).
Environmental, Food, and Medicinal Chemistry : CID methods can predict mass spectrometric profiles of peptides, providing qualitative, quantitative, and structural information. This is useful in fields like environmental chemistry, food chemistry, and medicinal chemistry (Ivanova & Spiteller, 2017).
Biological Research and Medical Applications : CIDs control the dimerization of engineered FKBP12-containing fusion proteins, offering broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Protein Mixtures Characterization : CID analysis is essential for determining peptide sequences from mass spectrometry data, crucial for the qualitative and quantitative characterization of protein mixtures (Medzihradszky & Chalkley, 2015).
Control of Protein Function : CID systems allow for unprecedented precision and spatiotemporal resolution in controlling protein function, enabling the study of various biological processes (Voss, Klewer & Wu, 2015).
Engineering Applications : The CID project studies computational aspects of computing with infinite objects, contributing to the development of efficient and verified software in engineering applications (Spreen, 2017).
Scientific Instrumentation : Large format CID imagers are suitable for spectroscopy, microscopy, and other scientific instrumentation applications (Zarnowski et al., 1993).
Healthcare and Public Health : CID techniques help develop education and intervention programs that positively affect public health risk-related behaviors and values in specific communities or populations (Tashima et al., 1996).
Gene Regulation in Human Cells and Mice : PROTAC-CID platforms expand the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
Propriétés
IUPAC Name |
sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,21,25H,(H,28,29,30);/q;+1/p-1/b22-19-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJLRKQZAPSDP-GXTSIBQPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N/N=C\3/C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N3NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5351620 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Binaphthalen]-2-amine](/img/structure/B8145831.png)






![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)
![3,5-Dihydroxy-5-oxo-3-[2-(trimethylazaniumyl)ethoxycarbonyl]pentanoate](/img/structure/B8145905.png)

![[6-[(1R,2R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2R,3R)-1-[2-[4-[5-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-5-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methanolate](/img/structure/B8145919.png)

